3-[4-(4-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione
Overview
Description
3-[4-(4-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C15H19ClN2O3 and its molecular weight is 310.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.1084202 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : The synthesis of novel compounds, including those related to benzoxazole and imidazolidinediones, has been explored using bis-ionic liquids and various catalysts, demonstrating the versatility and potential of these compounds in synthetic chemistry. The methodologies employed offer advantages like solvent-free conditions, excellent yields, and reduced environmental impact, showcasing the compound's utility in creating new molecules with potential applications in various fields (Nikpassand et al., 2015).
Electrochemical Preparation and Reactions : The electrochemical synthesis of related chloro and chloromethyl compounds demonstrates an innovative approach to synthesizing functionally diverse molecules. This method allows for selective preparation and highlights the compound's role in developing new chemical entities with specific characteristics (Uneyama et al., 1983).
Applications in Material Science
- Luminescence Sensing : Imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized and shown to exhibit selective sensitivity to benzaldehyde-based derivatives, demonstrating the potential of related compounds in fluorescence sensing applications. This property is essential for developing new materials for chemical detection and environmental monitoring (Shi et al., 2015).
Properties
IUPAC Name |
3-[4-(4-chlorophenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-15(2)13(19)18(14(20)17-15)9-3-4-10-21-12-7-5-11(16)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZHVPFILLOREA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCOC2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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